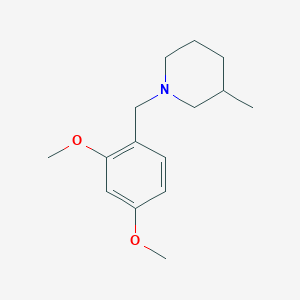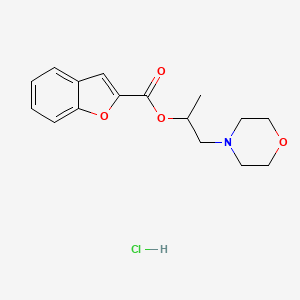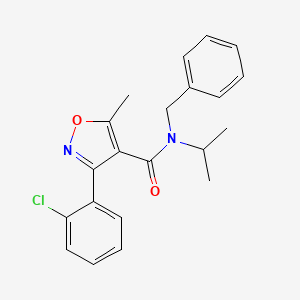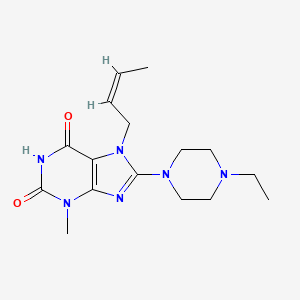
1-(2,4-dimethoxybenzyl)-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzyl)-3-methylpiperidine, also known as DMMDA-2, is a psychoactive substance that belongs to the class of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 is a derivative of the psychedelic drug Mescaline and is known for its hallucinogenic effects. In recent years, there has been a growing interest in the synthesis and study of DMMDA-2 due to its potential therapeutic applications.
作用機序
1-(2,4-dimethoxybenzyl)-3-methylpiperidine works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is responsible for regulating mood, cognition, and perception. When 1-(2,4-dimethoxybenzyl)-3-methylpiperidine binds to the 5-HT2A receptor, it causes a cascade of events that result in an increase in the release of neurotransmitters such as dopamine and glutamate. This leads to altered perception, mood, and cognition.
Biochemical and Physiological Effects
1-(2,4-dimethoxybenzyl)-3-methylpiperidine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, dilate pupils, and cause visual and auditory hallucinations. It has also been found to increase creativity, enhance mood, and induce a sense of spirituality and connectedness.
実験室実験の利点と制限
1-(2,4-dimethoxybenzyl)-3-methylpiperidine has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It also has a long shelf life and is stable under normal storage conditions. However, one limitation of 1-(2,4-dimethoxybenzyl)-3-methylpiperidine is its potential for abuse and misuse. It is important to handle the substance with care and to ensure that it is used only for legitimate research purposes.
将来の方向性
There are several future directions for the study of 1-(2,4-dimethoxybenzyl)-3-methylpiperidine. One area of interest is its potential use in the treatment of mental health disorders such as depression, anxiety, and PTSD. Further research is needed to determine the safety and efficacy of 1-(2,4-dimethoxybenzyl)-3-methylpiperidine in these applications. Another area of interest is its potential use in drug discovery and development. 1-(2,4-dimethoxybenzyl)-3-methylpiperidine has been found to have a similar mechanism of action as other psychedelics, which could make it a valuable tool in the development of new drugs for mental health disorders. Finally, there is a need for further research into the long-term effects of 1-(2,4-dimethoxybenzyl)-3-methylpiperidine use, particularly in terms of its potential for addiction and abuse.
合成法
1-(2,4-dimethoxybenzyl)-3-methylpiperidine can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate compound is then reduced using sodium borohydride to form 1-(2,4-dimethoxyphenyl)-2-amino-propane. Finally, the amine is reacted with 3-methylpiperidine to form 1-(2,4-dimethoxybenzyl)-3-methylpiperidine.
科学的研究の応用
1-(2,4-dimethoxybenzyl)-3-methylpiperidine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have a similar mechanism of action as other psychedelics such as LSD and psilocybin, which work by altering the activity of serotonin receptors in the brain. 1-(2,4-dimethoxybenzyl)-3-methylpiperidine has also been studied for its potential use in drug discovery and development.
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-5-4-8-16(10-12)11-13-6-7-14(17-2)9-15(13)18-3/h6-7,9,12H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDGUMNSZWJMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)

![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)
![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6083427.png)

![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6083436.png)
![4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B6083449.png)
![2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
![5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6083488.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6083493.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)